molecular formula C21H15F3 B12528908 1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-12-9

1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

Cat. No.: B12528908
CAS No.: 652131-12-9
M. Wt: 324.3 g/mol
InChI Key: HETARWWQBZOSDD-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound, 1,2-bis(4-(trifluoromethyl)phenyl)ethene , reflects its core structure: an ethene moiety bridging two para-substituted aromatic rings. Each benzene ring is functionalized at the 4-position with a trifluoromethyl (-CF₃) group, resulting in a symmetrical arrangement that minimizes steric strain while maximizing electronic conjugation. The molecular formula C₁₆H₁₂F₆ confirms the presence of two aromatic systems, each bearing a -CF₃ substituent, connected via a central C=C double bond.

Key structural features include:

  • Bond lengths : The ethene C=C bond measures approximately 1.34 Å, consistent with sp² hybridization and conjugation with adjacent aromatic systems.
  • Dihedral angles : The benzene rings form dihedral angles of 0–5° relative to the ethene plane, indicating near-perfect coplanarity that facilitates π-orbital overlap.

This geometric alignment enhances electronic delocalization, a critical factor in the compound’s photophysical properties.

Properties

CAS No.

652131-12-9

Molecular Formula

C21H15F3

Molecular Weight

324.3 g/mol

IUPAC Name

1-(1,2-diphenylethenyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C21H15F3/c22-21(23,24)19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15H

InChI Key

HETARWWQBZOSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding ethene derivative. This reaction is often carried out under controlled conditions, such as in the presence of a base or a catalyst, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key Compounds for Comparison:

  • 1-Methyl-1,2,3,4,5-pentaphenylsilole : A silole derivative with AIE properties .
  • Substituted Diarylethenes: Derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -F, -NO₂) groups (Table 1) .
Table 1: Structural and Electronic Comparison
Compound Name Substituents Electronic Effect Key Properties Applications
trans-Stilbene None Neutral Fluorescence, planar structure Organic synthesis, probes
Target Compound -CF₃ (para) Electron-withdrawing Enhanced thermal stability, AIE Polymers, FETs
1-Methyl-1,2,3,4,5-pentaphenylsilole Phenyl groups on Si Steric hindrance Aggregation-induced emission Optoelectronics
1-Methoxy-4-(1-phenylethenyl)benzene -OCH₃ (para) Electron-donating Increased solubility in polar solvents Photoresponsive materials

Electronic Effects:
The -CF₃ group in the target compound reduces electron density on the ethene bridge, red-shifting absorption/emission spectra compared to trans-stilbene. In contrast, methoxy (-OCH₃) groups (e.g., 1-methoxy-4-(1-phenylethenyl)benzene) increase electron density, blue-shifting optical properties .

Aggregation-Induced Emission (AIE)

The target compound exhibits AIE when incorporated into PPE polymers, where restricted intramolecular rotation (RIR) in aggregated states enhances fluorescence . This contrasts with 1-methyl-1,2,3,4,5-pentaphenylsilole, where AIE arises from steric hindrance and reduced π-π stacking . Both systems highlight the role of substituents in modulating AIE but through distinct mechanisms: electronic perturbation (-CF₃) vs. steric effects (silole).

Solubility and Processability

The -CF₃ group imparts hydrophobicity and improves solubility in non-polar solvents (e.g., toluene, chloroform) compared to polar-substituted analogs like 1-methoxy derivatives . This property is critical for solution-processed organic electronics.

Biological Activity

1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene, also known as a trifluoromethyl-substituted stilbene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's trifluoromethyl group enhances its lipophilicity, allowing for significant interactions with lipid membranes and proteins, which may modulate various biological pathways.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C19_{19}H14_{14}F3_{3}
  • Molecular Weight : 324.3 g/mol

Molecular Structure

The compound consists of:

  • Two benzene rings connected by an ethene bridge.
  • A trifluoromethyl group attached to one of the phenyl rings.

This structure contributes to its unique electronic properties and reactivity.

Anti-inflammatory Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Modulation of signaling pathways such as NF-κB and MAPK.
  • Induction of oxidative stress leading to cell death .

Lipophilicity and Membrane Interaction

The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound. This characteristic allows it to penetrate lipid membranes effectively and interact with hydrophobic pockets in proteins and enzymes. Such interactions may lead to modulation of their activity and subsequent biological effects .

Study 1: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory effects of various trifluoromethyl-substituted compounds, this compound exhibited a notable reduction in pro-inflammatory cytokine production in macrophage cell lines when treated at concentrations ranging from 10 µM to 50 µM . The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several stilbene derivatives, including those with trifluoromethyl substitutions. The compound showed IC50_{50} values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potent anticancer activity . Mechanistic studies suggested that apoptosis was induced through both intrinsic and extrinsic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Attributes
4-TrifluoromethylstyreneTrifluoromethyl group on a styrene backboneModerate antimicrobial activityMore reactive due to vinyl group
4-(Trifluoromethyl)biphenylTwo phenyl rings connected by a single bondLimited biological data availableLacks conjugation seen in stilbenes
4-(Trifluoromethyl)phenolTrifluoromethyl group attached to a phenolic structureExhibits significant antibacterial propertiesAcidity due to hydroxyl group

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